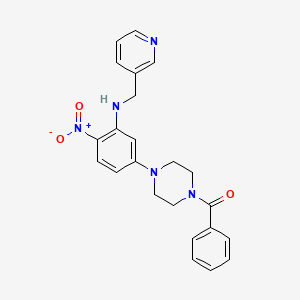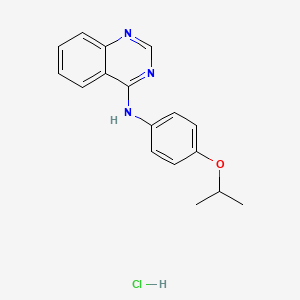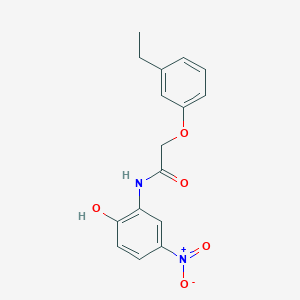
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
Übersicht
Beschreibung
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline, also known as BPNM, is a chemical compound that has gained significant attention in scientific research for its potential biological and medicinal applications. BPNM is a type of nitroaniline derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is not fully understood. However, it has been proposed that 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline inhibits the activity of enzymes that are necessary for the survival and growth of cancer cells, viruses, and bacteria. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is necessary for the survival and growth of cancer cells. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been found to inhibit the replication of certain viruses and the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in lab experiments is its potential as a cancer treatment. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Another advantage of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is its potential as an antiviral and antibacterial agent. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been found to inhibit the replication of certain viruses and the growth of certain bacteria.
One limitation of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in lab experiments is its potential toxicity. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have cytotoxic effects on certain cell lines, and its use in vivo may cause adverse effects. Another limitation of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline. One direction is to investigate the potential of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline as a cancer treatment. Further studies are needed to determine the efficacy and safety of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in vivo, as well as its mechanism of action. Another direction is to explore the potential of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline as an antiviral and antibacterial agent. Further studies are needed to determine the spectrum of activity of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline against different viruses and bacteria, as well as its mechanism of action. Additionally, the development of more efficient and cost-effective synthesis methods for 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline may facilitate its use in research and clinical applications.
Wissenschaftliche Forschungsanwendungen
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been studied extensively for its potential biological and medicinal applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(19-6-2-1-3-7-19)27-13-11-26(12-14-27)20-8-9-22(28(30)31)21(15-20)25-17-18-5-4-10-24-16-18/h1-10,15-16,25H,11-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWWCURBGICTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1R*,2S*)-2-phenylcyclohexyl]urea](/img/structure/B4069956.png)


![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069967.png)
![1-(4-methoxybenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4069970.png)

![2-(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4069989.png)
![ethyl 4-[3-(4-methoxyphenoxy)-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl]benzoate](/img/structure/B4069996.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4070006.png)
![N-(3-acetylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070008.png)
![1-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4070015.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide](/img/structure/B4070041.png)
![N-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B4070050.png)